molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

Cat. No.: B13094186
M. Wt: 180.23 g/mol
InChI Key: UHQFTVQBULTEFO-UHFFFAOYSA-N
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Description

1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone is a chemical compound featuring the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This specific acetyl-substituted derivative serves as a versatile synthetic intermediate for the design and development of novel bioactive molecules. While direct biological data for this exact compound is limited in the public domain, the imidazo[2,1-b]thiazole core is a well-established pharmacophore in anticancer research. Structurally similar analogs have demonstrated significant activity as potent dihydrofolate reductase (DHFR) inhibitors, showing promising in vitro and in vivo antitumor properties by inducing cell cycle arrest and apoptosis in cancer cell lines . Furthermore, this scaffold is of interest in antiviral research, where it has been incorporated into hybrid molecules for evaluation against viruses such as parvovirus B19 . Researchers can utilize this ketone functionality for further chemical modifications, such as condensation reactions to create hydrazide or hydrazone derivatives, which have been key in optimizing the potency of related compounds . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3

InChI Key

UHQFTVQBULTEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives

A common route starts with 2-aminothiazole reacting under controlled conditions to form the imidazo[2,1-b]thiazole scaffold. For example:

  • Reaction conditions: 2-aminothiazole is reacted with suitable ketoesters or α-haloketones in polar aprotic solvents such as 1,2-dimethoxyethane or 1,4-dioxane.
  • Temperature: Typically heated at reflux (around 90–110 °C) for 12–24 hours.
  • Outcome: Formation of key intermediates such as esters or ketones bearing the imidazo[2,1-b]thiazole core.

A representative synthesis involved reacting 2-aminothiazole with ethyl-2-chloroacetoacetate in 1,4-dioxane under reflux for 24 hours, yielding ethyl 3-methylimidazo[2,1-b]thiazole-6-carboxylate intermediates in yields up to 91%.

Conversion of Esters to Ethanone Derivatives

The ester intermediates are then converted to ethanone derivatives by hydrolysis and subsequent functional group transformations:

  • Hydrolysis: Ester groups can be hydrolyzed to acids or converted to hydrazides using hydrazine hydrate under reflux.
  • Acylation: The acid or hydrazide intermediates can be further reacted with acetylating agents or undergo condensation with acetyl-containing reagents to introduce the ethanone moiety at the 6-position.

For instance, refluxing the ester intermediate with hydrazine hydrate (99%) converts it into the acid hydrazide, which can then be reacted further to yield the acetylated product.

Direct Acetylation Using Acetylating Agents

Direct acylation of the imidazo[2,1-b]thiazole ring at the 6-position with acetyl chloride or acetic anhydride under basic conditions is another method:

  • Solvents: Dry dimethylformamide (DMF) or acetonitrile (ACN).
  • Catalysts/Base: Triethylamine or potassium carbonate as base to facilitate the reaction.
  • Temperature: Cooling to 0 °C initially, then stirring at room temperature for several hours.
  • Workup: Extraction with organic solvents such as dichloromethane, washing with aqueous bicarbonate, drying, and purification by silica gel chromatography.

This method yields 1-(3-Methylimidazo[2,1-B]thiazol-6-yl)ethanone in high purity and yield.

Example Synthetic Scheme Summary

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
1 2-Aminothiazole + ethyl-2-chloroacetoacetate, reflux in 1,4-dioxane (24 h) Ethyl 3-methylimidazo[2,1-b]thiazole-6-carboxylate 80–91 Key ring formation step
2 Ester + hydrazine hydrate, reflux Acid hydrazide intermediate >90 Conversion for further functionalization
3 Acid hydrazide + acetylating agent, base, DMF, 0 °C to RT This compound 85–95 Final acetylation step

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic signals include a singlet around 2.3 ppm corresponding to the methyl group on the imidazo ring and signals for the ethanone methyl group near 2.0–2.5 ppm.
  • IR Spectroscopy: Strong carbonyl (C=O) stretching bands near 1660–1680 cm⁻¹ confirm the presence of the ethanone group.
  • Purity and Yield: Optimized conditions yield the target compound with purity >90% and yields ranging from 80% to 95%, depending on the specific method and purification steps.

Summary and Recommendations

The preparation of this compound is well-established through:

  • Initial formation of the imidazo[2,1-b]thiazole core by cyclization of 2-aminothiazole derivatives.
  • Subsequent ester hydrolysis or hydrazide formation.
  • Final acetylation to introduce the ethanone substituent at position 6.

The preferred solvents for these reactions are 1,4-dioxane, DMF, or ACN, with bases like triethylamine or potassium carbonate facilitating the acetylation step. Reaction temperatures range from 0 °C to reflux conditions depending on the step.

This synthesis strategy is supported by multiple peer-reviewed studies and provides a robust route for producing this compound with high efficiency and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes cytochrome P450-mediated oxidative metabolism, forming reactive intermediates. Key pathways include:

Reaction Type Conditions/Reagents Products Mechanistic Insights
Thiazole ring epoxidationNADPH/glutathione-supplemented human liver microsomesGlutathione conjugates Oxidative desulfation via putative thiazole epoxide intermediate
Carbonyl oxidationCYP3A4/CYP2D6 enzymesHydroxylated metabolites (e.g., PF-6870961) Bioactivation to alcohol derivatives via ketone reduction

Research Findings :

  • Glutathione trapping studies confirm thiazole ring bioactivation as the rate-limiting step .

  • Hydroxylated metabolites retain pharmacological activity, making them critical for pharmacokinetic studies .

Substitution Reactions

The ethanone group participates in nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Products Yield/Selectivity
Hydrazide formationHydrazine hydrate in ethanol (reflux)1-(3-Methylimidazo[2,1-b]thiazol-6-yl)acetohydrazide 85–92%
MercaptoacetylationMercaptoacetic acid, benzene (reflux)Thioether-linked acetamide derivatives 78–86%

Key Applications :

  • Hydrazides serve as intermediates for synthesizing anticancer hydrazones (e.g., N′-(2-oxoindolin-3-ylidene) derivatives) .

  • Thioether derivatives show enhanced bioavailability in cellular assays .

Condensation Reactions

The ketone engages in Knoevenagel and related condensations:

Reaction Type Conditions Products Biological Activity
Knoevenagel condensationPiperidine/HCl, methanol3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones Antiviral activity (IC₅₀: 12–45 μM)
SpirocyclizationThiosemicarbazide, TFA (60°C)1,3,4-Thiadiazole-spiro hybrids Cytotoxic against pancreatic cancer

Structural Insights :

  • Electron-deficient imidazo-thiazole core enhances electrophilicity at C-6, facilitating coupling with indoles or coumarins .

Comparative Reactivity

A comparison with structurally analogous compounds reveals distinct reactivity patterns:

Compound Oxidation Sensitivity Substitution Sites Bioactivation Pathway
1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanoneHigh (thiazole epoxidation)C-6 (ethanone), C-2 (methyl)CYP3A4-mediated hydroxylation
2-Methylimidazo[2,1-b]thiazoleModerateC-5 (unsubstituted)Glutathione conjugation

Mechanistic Studies

  • ¹⁸O Isotope Labeling : Confirms oxidative desulfation involves thiazole ring opening .

  • Cyanide Trapping : Identifies reactive iminium intermediates during bioactivation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds related to 1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone exhibit significant anticancer activity. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising results against various cancer cell lines. A study demonstrated that specific derivatives possess antiproliferative properties with IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells . This suggests that this compound could be a scaffold for developing new anticancer agents.

Bioactivation Studies
Investigations into the bioactivation potential of this compound have also been conducted. A study highlighted its role as an inverse agonist for ghrelin receptors, indicating potential implications in metabolic disorders and obesity management . Understanding its bioactivation pathways can lead to rational design strategies for safer therapeutic agents.

Agricultural Applications

Pesticide Development
The structural characteristics of this compound suggest it may serve as a lead compound in developing new pesticides. The thiazole moiety is known for its biological activity against various pests and pathogens. Research into similar compounds has shown efficacy in controlling agricultural pests while minimizing environmental impact. Further exploration of this compound could yield effective agrochemicals.

Material Science

Polymer Chemistry
In material science, derivatives of imidazo[2,1-b]thiazole have been incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymeric materials could improve their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Study Application Findings
Romagnoli et al.Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values in the nanomolar range .
Bioactivation StudyMetabolic DisordersExplored the inverse agonist properties at ghrelin receptors, suggesting potential therapeutic applications in obesity .
Pesticide ResearchAgricultural ApplicationsIdentified structural analogs with pest control efficacy, indicating potential for new pesticide formulations.

Mechanism of Action

The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Key Structural Differences

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity/Application
1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone 3-methyl, 6-ethanone Electrophilic ethanone group; planar core with methyl steric effects Potential enzymatic substrate
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole 3-methyl, 6-(4-chlorophenyl) Chlorophenyl enhances lipophilicity; planar stacking observed in crystals Anthelmintic/antiviral candidates
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one 6-coumarin-linked Coumarin moiety adds hydrogen-bonding capability Antiviral activity (Parvovirus B19)
1-(Imidazo[2,1-b]thiazol-6-yl)propan-2-one 6-propanone Longer ketone chain; used in transaminase assays Enzyme substrate in high-throughput screening
1-(2-Bromobenzo[d]thiazol-6-yl)ethanone Benzo[d]thiazole core, 6-ethanone Bromine increases molecular weight; non-planar structure No direct activity reported

Comparative Reactivity

  • Enzymatic Conversion: The ethanone group in the target compound is structurally similar to 1-(imidazo[2,1-b]thiazol-6-yl)propan-2-one, which undergoes transaminase-catalyzed conversion to amines .
  • Electrophilicity : The acetyl group increases susceptibility to nucleophilic attack compared to bromine or chlorophenyl substituents, enabling diverse derivatization .

Biological Activity

1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antitumor, and anticonvulsant activities. The findings are based on diverse sources, including recent studies and reviews.

Chemical Structure and Properties

This compound features a fused imidazole-thiazole ring system. This structural motif is known for conferring various biological activities. The compound's synthesis typically involves multistep organic reactions to achieve the desired heterocyclic structure.

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain imidazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against drug-resistant strains, suggesting a promising avenue for the development of new antibacterial agents .

CompoundMIC (μg/mL)Activity Type
13e1-4Antibacterial
IT107.05Antitubercular
IT062.03Antitubercular

Antitumor Activity

The antitumor potential of thiazole derivatives has been extensively studied. For example, various imidazo[2,1-b]thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. One study reported IC50 values of 1.61 µg/mL for certain derivatives against A-431 cells, indicating strong antiproliferative activity . The structure-activity relationship (SAR) analyses revealed that modifications to the thiazole ring significantly influence cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
91.61A-431
101.98Jurkat

Anticonvulsant Activity

Thiazole-based compounds have also been investigated for anticonvulsant properties. A specific derivative exhibited a high level of protection in animal models against seizures, suggesting that the thiazole moiety plays a crucial role in modulating neuronal activity .

Study on Antitubercular Activity

A comprehensive study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Among these, compounds IT10 and IT06 showed selective inhibition of Mtb with IC50 values of 2.32 μM and 2.03 μM respectively, while demonstrating low toxicity towards mammalian cells (MRC-5 lung fibroblast cell line) . Molecular docking studies provided insights into their binding interactions with target enzymes critical for Mtb survival.

Investigation of Structure-Activity Relationships

Another research effort focused on the synthesis of thiazole-integrated compounds to explore their biological profiles. The study revealed that specific substitutions on the phenyl ring significantly enhanced the anticancer activity of these compounds, emphasizing the importance of structural modifications in drug design .

Q & A

Basic: What are the optimized synthetic routes for 1-(3-methylimidazo[2,1-b]thiazol-6-yl)ethanone, and how can reaction conditions be systematically optimized?

The synthesis of imidazo[2,1-b]thiazole derivatives often involves condensation reactions or Friedel-Crafts acylation. For example, a one-pot three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton's reagent (P₂O₅/CH₃SO₃H) yields high-purity products (90% yield at 80°C) . Key optimization parameters include:

  • Catalyst selection : Eaton's reagent outperforms FeCl₃, AlCl₃, and PTSA due to its dual acid catalysis and dehydration properties.
  • Solvent-free conditions : Minimizes side reactions and simplifies purification .
    For analogs like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, condensation of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone in acetone followed by HCl reflux achieves 78% yield .

Advanced: How can X-ray crystallography and computational methods resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?

X-ray diffraction (XRD) reveals planar imidazo[2,1-b]thiazole cores with π-stacking interactions (e.g., interplane distances of 3.35–3.41 Å in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole), influencing crystal packing and stability . Computational studies, such as DFT using the 6-31G(d,p) basis set, predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, aiding in rationalizing reaction mechanisms . Combining XRD with Hirshfeld surface analysis can further clarify intermolecular interactions.

Basic: What initial biological screening strategies are recommended for evaluating the bioactivity of this compound?

Prioritize assays aligned with known imidazo[2,1-b]thiazole activities:

  • Tyrosine kinase inhibition : Test against EGFR using enzymatic assays (e.g., ADP-Glo™ kinase assays) .
  • Sirtuin modulation : Evaluate SIRT1 activation via fluorometric assays (e.g., deacetylation of fluorescent peptides) .
  • Antiviral activity : Screen against parvovirus B19 using plaque reduction or RT-PCR-based replication assays .

Advanced: How do substituent modifications at the 3-methyl and ethanone positions affect biological activity and selectivity?

Structure-activity relationship (SAR) studies show:

  • 3-Methyl group : Enhances metabolic stability and hydrophobic interactions in SIRT1 modulators .
  • Ethanone moiety : Acts as a hydrogen-bond acceptor, critical for kinase inhibition. Replacement with ester or amide groups reduces potency .
    For example, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide derivatives exhibit anti-diabetic and anti-tumor activities, dependent on methoxy positioning .

Basic: How can researchers address low yields during the synthesis of imidazo[2,1-b]thiazole derivatives?

Systematically troubleshoot using ’s optimization table:

  • Catalyst comparison : Eaton’s reagent (90% yield) vs. PPA (51%) or AlCl₃ (32%) under identical conditions .
  • Temperature control : Heating to 80°C accelerates cyclization without decomposition.
  • Purification : Recrystallization from ethanol/chloroform (1:1) improves purity .

Advanced: What mechanistic insights explain contradictory results in biological assays for structurally similar analogs?

Contradictions may arise from:

  • Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to identify non-EGFR targets .
  • Solubility differences : Poor aqueous solubility of hydrophobic analogs (e.g., 3-methyl derivatives) can skew IC₅₀ values. Use DMSO controls or nanoformulations .
  • Assay conditions : Varying pH or cofactor concentrations (e.g., NAD⁺ in SIRT1 assays) alters activity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methyl at position 3 vs. 2) via coupling patterns and DEPT-135 .
  • IR spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., C₉H₈N₂OS requires m/z 192.0365) .

Advanced: How can organophotoredox catalysis be applied to functionalize the imidazo[2,1-b]thiazole core?

Recent advances enable C-H alkylation at room temperature using bromomalonates and visible-light catalysis (e.g., Ru(bpy)₃²⁺). For example, benzo[d]imidazo[2,1-b]thiazole reacts with bromodiethyl malonate to yield alkylated derivatives (83% yield) . This method avoids harsh conditions and expands derivatization options for SAR studies.

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